Hexadeca-2,9-dienoic acid

Description

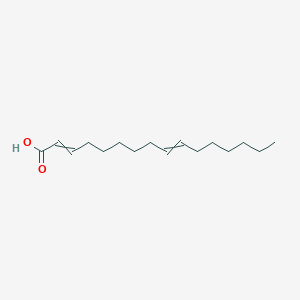

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hexadeca-2,9-dienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8,14-15H,2-6,9-13H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGQXJZTUDQGRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCC=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70771553 | |

| Record name | Hexadeca-2,9-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70771553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143746-81-0 | |

| Record name | Hexadeca-2,9-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70771553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Esterification to Fatty Acid Methyl Esters Fames :this is the Most Prevalent Method for Fatty Acid Analysis. the Carboxyl Group is Converted to a Less Polar and More Volatile Methyl Ester.

Acid-Catalyzed Transesterification: Reagents like boron trifluoride (BF3) in methanol (B129727), methanolic HCl, or sulfuric acid-methanol are widely used. researchgate.net These reagents can simultaneously extract and esterify fatty acids directly from lipid-containing samples. The reaction typically requires heating. While effective, acid-catalyzed methods can sometimes produce artifacts or alter the structure of sensitive fatty acids.

Base-Catalyzed Transesterification: Reagents such as sodium methoxide (B1231860) or potassium hydroxide (B78521) in methanol offer a rapid and milder alternative, often conducted at room temperature. This reduces the risk of isomerization or degradation of conjugated double bonds.

Trimethyl Sulfonium Hydroxide (TMSH): This reagent allows for a rapid, one-step derivatization process that can be automated for high-throughput analysis. mdpi.com

Silylation:this Technique Involves Replacing the Acidic Proton of the Carboxylic Acid Group with a Trimethylsilyl Tms Group. Reagents Such As N,o Bis Trimethylsilyl Trifluoroacetamide Bstfa or N Methyl N Trimethylsilyl Trifluoroacetamide Mstfa Are Commonly Used, Often in the Presence of a Catalyst Like Trimethylchlorosilane Tmcs and a Solvent Like Pyridine.mdpi.comnih.govsilylation is Effective for Creating Volatile Derivatives, and the Resulting Tms Esters Are Stable for Gc Ms Analysis.mdpi.comnih.gov

The following table summarizes and compares common derivatization methods for fatty acid analysis.

| Derivatization Method | Reagent(s) | Advantages | Disadvantages |

| Acid-Catalyzed Methylation | Boron Trifluoride (BF3)-Methanol; Methanolic HCl | Effective for both esterified and free fatty acids. Well-established and widely used. researchgate.net | Harsh conditions can create artifacts and degrade some polyunsaturated fatty acids. Slower reaction times. |

| Base-Catalyzed Methylation | Sodium Methoxide (B1231860) (NaOMe); Potassium Hydroxide (B78521) (KOH) | Fast, mild reaction conditions at room temperature. Minimizes isomerization. | Ineffective for esterifying free fatty acids; requires a separate step if free fatty acids are present. |

| Silylation | BSTFA, MSTFA, TMCS | Forms stable derivatives. mdpi.com Can derivatize other functional groups simultaneously. | Reagents are sensitive to moisture. Derivatives can be less stable during storage. |

| On-line Methylation | Trimethyl Sulfonium Hydroxide (TMSH) | Rapid and suitable for automation and high-throughput screening. mdpi.com | Can be less efficient for certain fatty acid types. |

The selection of an appropriate derivatization strategy is crucial and depends on the specific research question, the nature of the sample matrix, the concentration of Hexadeca-2,9-dienoic acid, and the analytical instrumentation available. researchgate.net For instance, in studies involving complex biological samples where both free and esterified fatty acids are of interest, a robust acid-catalyzed methylation might be preferred. Conversely, for high-throughput metabolic profiling, an automated TMSH method could be more suitable. mdpi.com

Biosynthetic Pathways and Enzymatic Mechanisms

De Novo Synthesis and Elongation Pathways

The foundational 16-carbon saturated fatty acid chain is constructed through de novo synthesis, primarily yielding palmitic acid (16:0). This precursor can then be acted upon by elongase enzymes.

The de novo synthesis of the C16 backbone is catalyzed by the multi-enzyme protein complex known as Fatty Acid Synthase (FAS) themedicalbiochemistrypage.orgmhmedical.combasicmedicalkey.com. In most mammals, this process occurs in the cytosol and utilizes acetyl-CoA and malonyl-CoA as building blocks, with NADPH providing the necessary reducing power mhmedical.combasicmedicalkey.com. The FAS system iteratively adds two-carbon units from malonyl-CoA to a growing acyl chain libretexts.org. The synthesis cycle involves a series of condensation, reduction, dehydration, and another reduction reaction nih.gov. The thioesterase domain of the FAS complex exhibits a high degree of specificity for the chain length of the final product, preferentially hydrolyzing and releasing the 16-carbon saturated fatty acid, palmitate themedicalbiochemistrypage.org.

Once the initial C16 chain is synthesized by FAS, it can be further elongated by a family of enzymes known as Fatty Acid Elongases (ELOVLs), which are located in the endoplasmic reticulum. These enzymes are responsible for producing very-long-chain fatty acids (VLCFAs) nih.gov. While some ELOVLs are involved in the production of much longer chains, specific members of the family act on C16 substrates. For instance, ELOVL6 is primarily responsible for the elongation of C16 fatty acids to C18 species. This indicates that the C16 chain can be a substrate for further modification rather than solely being elongated.

| Enzyme Family | Primary Function | Substrate(s) | Product(s) | Cellular Location |

| Fatty Acid Synthase (FAS) | De novo synthesis of fatty acids | Acetyl-CoA, Malonyl-CoA | Palmitate (C16:0) | Cytosol |

| Elongase (ELOVL) | Chain elongation of fatty acids | C16-CoA | C18-CoA | Endoplasmic Reticulum |

Desaturation Processes in Hexadeca-dienoic Acid Formation

The introduction of double bonds into the saturated C16 backbone is a critical step in the formation of Hexadeca-2,9-dienoic acid. This is accomplished by a class of enzymes known as fatty acid desaturases.

Fatty acid desaturases are responsible for creating double bonds at specific positions in the fatty acid chain dcu.ie. The nomenclature "delta-x" (Δx) indicates that the double bond is introduced at the xth carbon-carbon bond from the carboxyl end of the fatty acid.

Formation of the Δ9 double bond: The initial desaturation event likely occurs at the 9-position of palmitic acid (16:0) to form palmitoleic acid (16:1Δ9). This reaction is catalyzed by a Δ9-desaturase (also known as stearoyl-CoA desaturase-1 or SCD1) twinwoodcattle.com. Some Δ9-desaturases, such as FAT-5 from C. elegans, show a high specificity for palmitoyl-CoA as a substrate nih.gov.

Formation of the Δ2 double bond: The introduction of a double bond at the 2-position is less common than other desaturation events. One plausible mechanism involves the dehydration step of a fatty acid elongation or beta-oxidation cycle. During these processes, a trans-2-enoyl-ACP or trans-2-enoyl-CoA intermediate is formed nih.govportlandpress.com. While this intermediate is typically reduced by an enoyl-reductase to form a saturated chain, it is conceivable that it could be released from the enzyme complex before this final reduction step, resulting in a fatty acid with a double bond at the C-2 position. In some organisms, specific thioesterases may facilitate the release of such unsaturated intermediates researchgate.net.

In the context of a dienoic acid, it is also possible that a subsequent desaturation event occurs on a monounsaturated precursor. For example, in Sorghum bicolor, a Δ12-desaturase, SbDES2 (a FAD2-type enzyme), has been shown to convert palmitoleic acid (16:1Δ9) to hexadecadienoic acid (16:2Δ9,12). While this produces a different isomer, it demonstrates the capability of FAD2 enzymes to act on C16 monounsaturated fatty acids frontiersin.orgmdpi.com. The formation of a 2,9-dienoic acid would require a different set of desaturase activities.

| Enzyme | Action | Substrate | Product |

| Δ9-Desaturase | Introduces double bond at C9 | Palmitic acid (16:0) | Palmitoleic acid (16:1Δ9) |

| FAD2 / SbDES2 | Introduces double bond at C12 | Palmitoleic acid (16:1Δ9) | Hexadecadienoic acid (16:2Δ9,12) |

The geometry of the double bonds (cis or trans) is a critical feature of fatty acids, and this is under strict enzymatic control. The majority of naturally occurring unsaturated fatty acids produced by desaturase enzymes possess cis double bonds nih.govresearchgate.net. The active site of the desaturase enzyme holds the fatty acid substrate in a specific conformation, leading to the stereospecific removal of hydrogen atoms and the formation of a cis double bond nih.gov. In contrast, the double bond formed during the dehydration step of fatty acid synthesis and beta-oxidation is typically in the trans configuration portlandpress.com. Therefore, the stereochemistry of the double bonds in this compound would depend on the specific enzymatic pathway responsible for their introduction. If both double bonds are formed by desaturases, a cis,cis configuration would be expected. If the C-2 double bond arises from an elongation/oxidation intermediate, it would likely be trans.

Chain Shortening and Modification from Precursors

An alternative pathway for the formation of C16 fatty acids is through the shortening of longer-chain fatty acids, such as those with 18 carbons. This process, known as beta-oxidation, primarily occurs in the mitochondria and peroxisomes youtube.com. Beta-oxidation involves a cyclical series of four reactions that result in the removal of a two-carbon unit in the form of acetyl-CoA from the carboxyl end of a fatty acyl-CoA molecule nih.gov.

For example, linoleic acid (18:2Δ9,12), an 18-carbon fatty acid, could potentially be shortened to a 16-carbon dienoic acid through one cycle of beta-oxidation youtube.comwikipedia.org. This process would yield a 16:2Δ7,10 fatty acid. The formation of this compound from a longer precursor would require a precursor with the double bonds in the correct positions relative to the omega end of the molecule, which would then undergo shortening. For instance, an 18-carbon fatty acid with double bonds at the 4th and 11th positions could theoretically be shortened to yield this compound.

| Process | Description | Starting Molecule Example | Product Example |

| Beta-oxidation | Removal of a 2-carbon unit | Linoleic acid (18:2Δ9,12) | A 16:2Δ7,10 fatty acid |

Beta-Oxidation Dependent Chain Shortening

Beta-oxidation is a catabolic process that breaks down fatty acid molecules in the mitochondria to generate energy. wikipedia.org However, this process can also be involved in the biosynthesis of certain fatty acids through the partial degradation of longer-chain fatty acids. This chain-shortening mechanism is a recognized pathway for the formation of some fatty acids. For example, the C16:1 monounsaturated fatty acid, hypogeic acid (16:1n-9), is known to be synthesized in the mitochondria through the beta-oxidation of oleic acid (18:1n-1) researchgate.net.

Applying this principle to this compound, it is plausible that it could be formed from the partial beta-oxidation of an 18-carbon dienoic acid, such as linoleic acid (18:2n-6). In this putative pathway, linoleic acid would undergo one cycle of beta-oxidation, which involves a sequence of four enzymatic reactions. This process would remove a two-carbon unit from the carboxyl end of the fatty acid, resulting in a 16-carbon chain with the double bonds potentially being retained and positioned at the 2nd and 9th carbons.

The beta-oxidation of polyunsaturated fatty acids requires additional auxiliary enzymes to handle the pre-existing double bonds. nih.gov These enzymes include isomerases and reductases that modify the structure of the fatty acid to allow the core beta-oxidation enzymes to proceed. nih.govjackwestin.com The specific enzymes involved would depend on the position and configuration of the double bonds in the precursor fatty acid.

Table 1: Key Enzymes in Beta-Oxidation

| Enzyme Class | Function in Fatty Acid Oxidation |

|---|---|

| Acyl-CoA Dehydrogenase | Introduces a double bond between the alpha and beta carbons. |

| Enoyl-CoA Hydratase | Adds a hydroxyl group to the beta carbon. |

| 3-Hydroxyacyl-CoA Dehydrogenase | Oxidizes the hydroxyl group to a keto group. |

| Thiolase | Cleaves the beta-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA. |

| Enoyl-CoA Isomerase | Isomerizes cis or trans double bonds to allow beta-oxidation to proceed. |

Enzymatic Conversion from Longer-Chain Polyunsaturated Fatty Acids

The biosynthesis of polyunsaturated fatty acids is heavily reliant on the actions of two key enzyme families: fatty acid elongases and fatty acid desaturases. nih.govresearchgate.net Elongases are responsible for extending the carbon chain of fatty acids, while desaturases introduce double bonds at specific positions. wikipedia.org The formation of this compound could potentially arise from the enzymatic modification of other fatty acids.

One possible pathway involves the desaturation of a 16-carbon monounsaturated fatty acid. For instance, palmitoleic acid (16:1n-7) is synthesized from palmitic acid (16:0) by the action of a delta-9 desaturase. researchgate.netfrontiersin.org A subsequent desaturation of a C16:1 isomer by another desaturase could introduce a second double bond, yielding a hexadecadienoic acid. The position of this second double bond would be determined by the specificity of the desaturase enzyme involved.

Alternatively, this compound could be an intermediate or a product of the metabolic pathways of longer-chain polyunsaturated fatty acids like linoleic acid (18:2n-6). The metabolism of linoleic acid involves a series of desaturation and elongation steps to produce longer and more unsaturated fatty acids such as arachidonic acid. wikipedia.org It is conceivable that within these complex pathways, intermediates could be diverted or modified to produce a C16:2 fatty acid. For example, enzymatic activities like those of lipoxygenases, which are involved in the oxygenation of polyunsaturated fatty acids, could lead to various downstream products. researchgate.netnih.gov

Table 2: Key Enzymes in Polyunsaturated Fatty Acid Biosynthesis

| Enzyme Class | Function in Fatty Acid Biosynthesis | Example Substrate → Product |

|---|---|---|

| Fatty Acid Desaturases (FADS) | Introduce double bonds at specific positions in the fatty acid chain. wikipedia.org | Oleic acid (18:1) → Linoleic acid (18:2) frontiersin.org |

Metabolic Transformations and Degradation Research

Oxidative Degradation Pathways

Oxidative degradation is a primary route for the metabolism of polyunsaturated fatty acids. This can occur through controlled enzymatic reactions or by non-specific chemical reactions, such as those involving free radicals.

The enzymatic oxidation of polyunsaturated fatty acids is a highly regulated process catalyzed by several classes of enzymes, primarily lipoxygenases (LOXs). wikipedia.orgresearchgate.net Lipoxygenases are iron-containing enzymes that catalyze the dioxygenation of fatty acids containing a cis,cis-1,4-pentadiene structure. wikipedia.org This reaction introduces an oxygen molecule to form a hydroperoxy fatty acid, which is a precursor to a variety of signaling molecules known as oxylipins. frontiersin.org

While specific studies on Hexadeca-2,9-dienoic acid are limited, research on similar C16 fatty acids, such as (7Z,10Z,13Z)-hexadecatrienoic acid (16:3), provides insight into potential mechanisms. Plant lipoxygenases, for example, exhibit specificity in their action. Recombinant maize 9-lipoxygenase specifically converts 16:3 into (7S)-hydroperoxide. researchgate.netnih.gov In contrast, soybean lipoxygenase 1 produces a mixture of hydroperoxides. researchgate.net The initial products, hydroperoxy fatty acids, can be further metabolized by other enzymes like hydroperoxide lyases, which cleave the molecule to produce aldehydes and ω-oxo acids. frontiersin.org Another class of enzymes, P450 monooxygenases, can also be involved in fatty acid oxidation, often leading to the formation of hydroxy acids. springernature.com

Table 1: Examples of Lipoxygenase Activity on C16 Polyunsaturated Fatty Acids

| Enzyme Source | Substrate | Major Product(s) |

|---|---|---|

| Recombinant Maize 9-Lipoxygenase | (7Z,10Z,13Z)-Hexadecatrienoic acid | (7S)-hydroperoxy-hexadecatrienoic acid |

| Soybean Lipoxygenase 1 | (7Z,10Z,13Z)-Hexadecatrienoic acid | (11S)-hydroperoxy-hexadecatrienoic acid (91%), racemic 14-hydroperoxide (6%) |

This table illustrates the enzymatic products generated from a C16 polyunsaturated fatty acid, providing a model for the potential oxidation of this compound.

Polyunsaturated fatty acids are particularly susceptible to non-enzymatic oxidation, a process often initiated by free radicals, known as lipid peroxidation. nih.govoup.com This process typically involves a free radical chain reaction. nih.govacs.org The reaction begins with the abstraction of a hydrogen atom from a bis-allylic carbon, which is a carbon atom situated between two double bonds, forming a lipid radical. nih.govresearchgate.net This radical reacts with molecular oxygen to form a peroxyl radical, which can then abstract a hydrogen from another lipid molecule, propagating the chain reaction and forming a lipid hydroperoxide. nih.govresearchgate.net

This autoxidation of lipids is more complex than that of other hydrocarbons due to the various positions of unsaturated bonds. nih.gov Research indicates that the oxidation of hexadecadienoic acid by molecular oxygen can yield products such as Hexanal, 7-Oxoheptanoic acid, and Oxirane-2-carbaldehyde or Malondialdehyde. researchgate.netresearchgate.net The generation of free radicals from processes like lipid oxidation can be accelerated by factors such as refrigeration, which can lead to the deterioration of food products containing unsaturated fats. mdpi.com These oxidative processes can compromise the structural integrity of tissues and foods by damaging lipids and proteins. mdpi.com

Table 2: Products from Non-Enzymatic Oxidation of Hexadecadienoic Acid

| Reactant | Major Products |

|---|---|

| Hexadecadienoic acid + O₂ | Hexanal |

| 7-Oxoheptanoic acid | |

| Oxirane-2-carbaldehyde |

This table summarizes the known cleavage products resulting from the non-enzymatic, free-radical-mediated oxidation of hexadecadienoic acid.

In Vivo and In Vitro Biotransformations

Within biological systems, this compound can undergo various biotransformations, including metabolic processing by microorganisms and conjugation to other biomolecules.

Microorganisms play a significant role in the metabolism of fatty acids. Gut microbiota, for instance, can regulate host metabolism through the production of bioactive metabolites from dietary fats. biorxiv.org Bacteria possess pathways for both the synthesis and degradation of unsaturated fatty acids. researchgate.netnih.gov

One key process in the microbial metabolism of unsaturated fatty acids is biohydrogenation, which occurs in environments like the rumen. youtube.com This process involves the isomerization and subsequent reduction of double bonds, effectively converting unsaturated fatty acids to more saturated forms. youtube.com For example, the bacterium Eubacterium lentum is known to isomerize the cis-12 double bond of certain C18 fatty acids to a trans-11 double bond before reducing the cis-9 double bond. nih.gov

The primary pathway for fatty acid degradation in most organisms, including many bacteria, is β-oxidation. bu.edunih.gov This process involves a cycle of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbons, releasing acetyl-CoA in each cycle. bu.edu For unsaturated fatty acids, additional enzymes like isomerases are required to handle the double bonds. youtube.com Specific bacteria, such as Cupriavidus necator H16, have been shown to possess multiple homologous genes for β-oxidation enzymes, indicating specialized pathways for different types of fatty acids, including dicarboxylic acids. nih.gov Furthermore, some bacteria like Bacteroides uniformis have been identified to produce hexadecanedioic acid, suggesting a role for C16 fatty acids in the gut-liver axis. nih.gov Hexadecanoic acid, a saturated C16 fatty acid, has also been noted for its antimicrobial properties against certain bacteria and fungi. researchgate.netresearchgate.net

A biologically significant form of derivatization is the conjugation of fatty acids to other molecules, such as peptides and proteins. nih.gov This process can dramatically alter the pharmacokinetic properties of therapeutic proteins. nih.gov For instance, conjugating a fatty acid to a protein can enhance its binding to serum albumin, a natural carrier protein in the blood. nih.govcreative-peptides.com This binding effectively increases the therapeutic protein's size, preventing its rapid clearance from the bloodstream and thus extending its serum half-life. nih.govcreative-peptides.com This strategy has been successfully applied to prolong the action of drugs like insulin. nih.gov The attachment of fatty acids can be achieved through various chemical linkages, including amide and ester bonds. creative-peptides.com This modification is an attractive strategy for developing long-acting therapeutics due to the natural occurrence and low immunogenicity of fatty acids. nih.gov

Biological Roles and Mechanistic Insights Excluding Clinical Implications

Modulation of Cellular Membrane Biophysics

The structure of Hexadeca-2,9-dienoic acid, with its two double bonds, plays a crucial role in modulating the biophysical properties of cellular membranes. The presence of unsaturated fatty acids like this compound within the phospholipid bilayer is a key determinant of membrane fluidity. sci-hub.boxtandfonline.comwikipedia.org The "kinks" introduced by the cis double bonds in the hydrocarbon chain disrupt the tight packing of fatty acid tails, thereby increasing the fluidity of the membrane. wikipedia.org This increased fluidity is essential for various cellular functions, including the lateral diffusion of membrane proteins and lipids, which is critical for signaling and transport processes.

The degree of unsaturation of fatty acids in phospholipids (B1166683) is a primary factor in regulating membrane fluidity. sci-hub.box An increase in the proportion of unsaturated fatty acids generally leads to a more fluid membrane. sci-hub.boxtandfonline.com While the specific effects of this compound have not been extensively detailed, it is understood that polyunsaturated fatty acids with four or more double bonds have a direct correlation with increased membrane fluidity. wikipedia.orgnih.gov

Table 1: General Effects of Fatty Acid Unsaturation on Membrane Properties

| Membrane Property | Effect of Increased Unsaturation | Reference |

| Fluidity | Increases | sci-hub.boxtandfonline.com |

| Packing of Lipid Tails | Decreases | wikipedia.org |

| Water Permeability | Increases | sci-hub.box |

Interaction with Cellular Signaling Pathways

This compound and other long-chain fatty acids are not merely structural components but also active participants in cellular signaling. They can act as signaling molecules themselves or serve as precursors for the biosynthesis of other potent signaling molecules.

Long-chain fatty acids are known to function as endogenous ligands for various nuclear receptors, which are transcription factors that regulate gene expression. researchgate.netnih.govproquest.com These receptors, upon binding to their ligands, can modulate the transcription of genes involved in lipid and glucose metabolism. proquest.com

Several nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs) and Hepatocyte Nuclear Factor 4α (HNF4α), are activated by fatty acids. researchgate.netnih.gov Polyunsaturated fatty acids, in particular, are recognized as ligands for PPARs. psu.edu While direct binding studies for this compound are limited, its structural similarity to other biologically active fatty acids suggests it may also act as a ligand for such intracellular receptors, thereby influencing gene transcription related to metabolic pathways. researchgate.netnih.gov

Polyunsaturated fatty acids are key precursors for the synthesis of eicosanoids, a group of potent signaling molecules involved in inflammatory responses and other physiological processes. wikipedia.orgme-pedia.orgwikipedia.org Eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes, are synthesized from 20-carbon polyunsaturated fatty acids through the action of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). me-pedia.orgnih.gov

Although this compound is a 16-carbon fatty acid, it could potentially be elongated to a 20-carbon precursor for eicosanoid synthesis. The metabolism of similar polyunsaturated fatty acids by lipoxygenases has been documented. medchemexpress.com The biosynthesis of octadecanoid-derived signaling molecules in plants also involves lipoxygenase-dependent pathways. researchgate.net Therefore, it is plausible that this compound can be metabolized to form signaling molecules that play roles in cellular communication.

Role in Interspecies Interactions and Ecological Processes

This compound may also play a significant role in mediating interactions between different organisms and shaping ecological processes.

Allelopathy refers to the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. Fatty acids, including unsaturated ones, have been identified as allelochemicals in various plant and algal species. nih.govmdpi.comresearchgate.net Unsaturated fatty acids have been shown to possess higher inhibitory activity compared to their saturated counterparts. mdpi.com

Studies on microalgae have isolated various fatty acids that exhibit allelopathic effects. researchgate.net While the specific allelopathic activity of this compound is not well-documented, the general role of unsaturated fatty acids in plant chemical defense suggests its potential involvement in such interactions. nih.gov

Table 2: Examples of Allelopathic Fatty Acids from Algae

| Fatty Acid | Source Organism | Inhibitory Effect | Reference |

| Linoleic acid | Uronema confervicolum | Inhibits diatom growth | nih.gov |

| α-Linolenic acid | Uronema confervicolum | Inhibits diatom growth | nih.gov |

| 6Z,9Z,12Z,15Z-Octadecatetraenoic acid | Chadosiphon okamuranus | Inhibits red algae and microalgae growth | mdpi.com |

Microbial biofilms are structured communities of microorganisms encased in a self-produced matrix. The formation and dispersion of biofilms are critical processes in microbial ecology and pathogenesis. Unsaturated fatty acids have been shown to inhibit biofilm formation by various Gram-positive bacteria, including Staphylococcus aureus. nih.govmdpi.comfrontiersin.org

Contribution to Chemotaxonomy

An extensive review of scientific literature and chemical databases reveals a notable absence of direct research specifically linking this compound to chemotaxonomic studies. While the broader class of hexadecadienoic acids and fatty acid profiles, in general, are recognized as useful in the classification of various organisms, the specific isomer this compound is not prominently featured as a chemotaxonomic marker in the available scientific literature.

The utility of a compound in chemotaxonomy hinges on its consistent presence or absence within particular taxonomic groups, providing a chemical fingerprint for classification. For example, studies on fungi have identified cis-9-hexadecenoic acid as a specific chemotaxonomic characteristic for the order Kickxellales. Similarly, the fatty acid profiles of bryophytes and marine-derived actinomycetes have been utilized to provide chemotaxonomic insights.

While various isomers of hexadecadienoic acid have been identified in nature, the specific 2,9-isomer has not been the subject of dedicated chemotaxonomic investigation according to the reviewed sources. A related compound, Hexadeca-2-trans-9-cis-diene-12,14-diynoic-acid-isobutylamide, has been reported in Echinacea angustifolia, but its significance as a taxonomic marker has not been established.

The absence of data could suggest several possibilities: this compound may be a rare fatty acid, its distribution may not align with taxonomic classifications, or it simply has not yet been a focus of chemotaxonomic research. Therefore, based on current scientific findings, no definitive contribution of this compound to chemotaxonomy can be reported.

Advanced Analytical Methodologies for Hexadeca Dienoic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to lipid analysis, enabling the isolation of Hexadeca-2,9-dienoic acid from complex mixtures. The choice of technique depends on the research goal, whether it is quantification, structural identification, or isomer separation.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids due to its high resolution and sensitivity. For analysis, fatty acids like this compound are typically derivatized to more volatile forms, most commonly fatty acid methyl esters (FAMEs).

Methodology: The derivatized sample is injected into the GC, where it is vaporized. The FAMEs are then separated as they travel through a long capillary column based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum provides a unique fragmentation pattern, acting as a chemical fingerprint.

Research Findings: The structure of a given fatty acid is often identified by comparing its mass spectrum to established libraries, such as the NIST library. researchgate.net For instance, the analysis of C16 polyunsaturated fatty acids (PUFAs) has been successfully performed using GC-MS to identify their specific chemical structures. researchgate.net In typical analyses of natural extracts, various FAMEs, including derivatives of hexadecanoic acid and octadecadienoic acid, are routinely identified, demonstrating the robustness of the GC-MS methodology for fatty acid profiling. researchgate.netunijos.edu.ng The electron ionization source in the mass spectrometer provides characteristic fragmentation that aids in identification. gsconlinepress.com

Table 1: GC-MS Parameters for Fatty Acid Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Derivatization | Methylation (to FAMEs) | Increases volatility for gas-phase analysis. |

| Column | HP-5 or similar non-polar capillary column | Separates compounds based on boiling point. |

| Carrier Gas | Helium | Transports the sample through the column. gsconlinepress.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns. gsconlinepress.com |

| Detection | Mass Spectrometry | Provides mass-to-charge ratio and fragmentation data for identification. |

| Identification | Retention Time & Library Matching (e.g., NIST) | Compares the unknown spectrum to a database of known compounds. researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool in lipidomics, offering high sensitivity and specificity without the need for derivatization. This technique is particularly powerful for quantifying low-abundance fatty acids and for analyzing complex biological samples.

Methodology: LC separates lipids in their native form, typically using reversed-phase chromatography where compounds are separated based on their hydrophobicity. The effluent from the LC column is directed into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which is a soft ionization technique that keeps the molecule intact. In a tandem mass spectrometer (e.g., a triple quadrupole), a specific parent ion (precursor ion) corresponding to the mass of deprotonated this compound is selected, fragmented, and a specific fragment ion (product ion) is monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for precise quantification. jsbms.jp

Research Findings: High-resolution mass spectrometry, such as LC-QTOFMS (Quadrupole Time-of-Flight), can be used to determine the exact mass and molecular formula of fatty acids with high accuracy. researchgate.net Targeted lipidomics methods using LC-MS/MS have been developed for the comprehensive analysis of dozens of fatty acid metabolites simultaneously. jsbms.jp This approach allows for the differentiation of closely related species, such as 9-HODE and 13-HODE, which have nearly identical retention times but can be quantified using specific product ions. lipidmaps.org

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile technique that plays a significant role in fatty acid analysis, especially for applications requiring the separation of isomers. hplc.eu While GC is often preferred for broad profiling, HPLC excels in resolving geometric (cis/trans) and positional isomers. hplc.eu

Methodology: Reversed-phase HPLC is the most common mode for fatty acid analysis. A non-polar stationary phase (like C18) is used with a polar mobile phase (often a mixture of acetonitrile, methanol (B129727), and water). Fatty acids are separated based on their hydrophobicity; longer chains and fewer double bonds result in longer retention times. Detection is typically achieved with a UV detector, particularly effective for conjugated dienes, or an evaporative light scattering detector (ELSD).

Research Findings: HPLC has been successfully used to identify and separate diene conjugated isomers of linoleic acid from their non-conjugated parent compounds in biological samples. nih.govnih.gov Studies assessing cervical neoplasia used HPLC to measure the ratio of octadeca-9,11-dienoic acid to linoleic acid. nih.gov The strength of HPLC lies in its ability to perform separations at lower temperatures, which prevents the degradation or isomerization of sensitive polyunsaturated fatty acids. Furthermore, HPLC does not require the methyl esterification needed for GC, allowing for the analysis of free fatty acids directly. hplc.eu

Table 2: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Strengths | Limitations | Primary Application |

|---|---|---|---|

| GC-MS | High chromatographic resolution, extensive compound libraries. | Requires derivatization, high temperatures can degrade some PUFAs. | Broad profiling and identification of known fatty acids. |

| LC-MS/MS | High sensitivity and specificity, no derivatization needed, suitable for complex matrices. | Lower chromatographic resolution than GC for some isomers. | Targeted quantification and discovery lipidomics. |

| HPLC | Excellent for separating geometric and positional isomers, non-destructive. hplc.eu | Lower sensitivity without mass spectrometry, UV detection requires a chromophore. | Isomer separation and preparative isolation. |

Spectroscopic and Spectrometric Characterization in Lipidomics

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules, including fatty acids. Both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are used to determine the exact connectivity and stereochemistry of a molecule.

Methodology: In ¹H NMR, the chemical shift of protons provides information about their chemical environment. For a dienoic acid, distinct signals are expected for the terminal methyl protons, the long chain of methylene (B1212753) (CH₂) protons, protons adjacent to the carboxyl group (α-CH₂), and the olefinic protons on the double bonds. magritek.com ¹³C NMR provides complementary information about the carbon backbone. Advanced 2D techniques like HSQC can correlate protons with the carbons they are attached to, confirming assignments. magritek.com

Research Findings: The analysis of various unsaturated fatty acids by NMR provides a clear framework for interpreting the spectrum of this compound. For example, the olefinic hydrogens (=CH) of unsaturated fatty acids typically produce signals around 5.3 ppm. magritek.com Protons on carbons adjacent to the double bonds (allylic protons) are also shifted to a characteristic region. The specific splitting patterns and chemical shifts of the olefinic signals can help determine the position and geometry (cis or trans) of the double bonds. While direct NMR data for this compound is scarce, analysis of related compounds like linoleic acid (an octadeca-dienoic acid) provides a reliable predictive model for its spectral features. magritek.com

Advanced Mass Spectrometry for Isomer Differentiation and Metabolite Profiling

Standard mass spectrometry struggles to differentiate isomers (compounds with the same formula but different structures), as they often have identical mass-to-charge ratios and similar fragmentation patterns. Advanced MS techniques are required to distinguish between positional (e.g., 2,9- vs. 3,10-) and geometric (cis/trans) isomers of Hexadeca-dienoic acid.

Methodology and Research Findings: Two primary strategies are employed for isomer differentiation:

Chemical Derivatization with MS/MS: This approach involves chemically modifying the double bonds to create a more structurally informative molecule. For example, epoxidation of the double bonds followed by tandem mass spectrometry (MS/MS) can induce fragmentation at specific locations, allowing researchers to pinpoint the original position of the double bonds. nih.gov This method has been used to successfully map isomers of monounsaturated fatty acids in biological tissues. nih.gov

Ion Mobility-Mass Spectrometry (IM-MS): This powerful technique separates ions not only by their mass-to-charge ratio but also by their shape, size, and charge distribution. polyu.edu.hk In an ion mobility cell, ions drift through a gas under the influence of an electric field. Compact isomers travel faster than more extended ones, allowing for their separation. IM-MS can resolve isobaric ions and measure their collision cross-section (CCS), providing information on their intrinsic structure. This has proven effective for separating a wide range of metabolite isomers, from lipids to steroids. polyu.edu.hk Further structural information can be gained by coupling IM-MS with techniques like photodissociation, where ions are fragmented with lasers to produce isomer-specific fragments. plu.mx

Sample Preparation and Derivatization Strategies for Analytical Precision

The accurate analysis of this compound from complex biological and environmental matrices hinges on meticulous sample preparation and chemical derivatization. These preliminary steps are critical for isolating the target analyte, enhancing its chemical properties for analysis, and ensuring the precision and reliability of quantitative results. Given that fatty acids are not naturally volatile, derivatization is an essential process to increase their volatility and thermal stability, particularly for analysis by gas chromatography (GC). mdpi.com

Sample Preparation

The initial stage of sample preparation typically involves lipid extraction from the sample matrix. The choice of extraction method depends on the sample type (e.g., plasma, tissues, cells, oils). A common approach is liquid-liquid extraction using a solvent system like chloroform-methanol, often referred to as the Folch or Bligh-Dyer method. After extraction, the total lipid extract is often fractionated to isolate the free fatty acid pool or saponified to release fatty acids from their esterified forms (e.g., triglycerides or phospholipids).

Key considerations during sample preparation include:

Minimizing Contamination: The sensitivity of modern analytical instruments makes them susceptible to contaminants. It is crucial to use high-purity solvents and reagents and to avoid plasticizers or other interfering compounds.

Preventing Oxidation: Polyunsaturated fatty acids like this compound are prone to oxidation. The addition of antioxidants, such as butylated hydroxytoluene (BHT), and processing samples under an inert atmosphere (e.g., nitrogen) can mitigate degradation.

Internal Standards: To ensure accurate quantification, an internal standard (a structurally similar fatty acid that is not present in the sample, often a stable isotope-labeled version or an odd-chain fatty acid) is typically added at the beginning of the sample preparation process.

Derivatization Strategies

Derivatization chemically modifies the carboxylic acid group of this compound, making it more suitable for chromatographic analysis, especially GC. The primary goals of derivatization are to increase volatility, improve thermal stability, and enhance ionization efficiency for mass spectrometry (MS) detection. mdpi.com Several strategies are commonly employed for the analysis of fatty acids.

Chemical Synthesis and Derivatization for Academic Investigation

Stereoselective Synthesis of Hexadeca-dienoic Acid Isomers

The precise three-dimensional arrangement, or stereochemistry, of the double bonds in polyunsaturated fatty acids is paramount to their biological activity. For hexadeca-2,9-dienoic acid, this means controlling the cis (Z) or trans (E) geometry at both the C2-C3 and C9-C10 positions. The synthesis of a related compound, (5Z,9Z)-5,9-hexadecadienoic acid, highlights the importance of this control; its biological activity as a topoisomerase I inhibitor is dependent on the cis geometry of its double bonds nih.gov. Stereoselective synthesis ensures the production of a single, desired isomer, free from other geometric variants, which is essential for unambiguous biological evaluation nsf.gov.

Alkenylation Reactions for Double Bond Introduction

Alkenylation reactions are fundamental to the synthesis of unsaturated fatty acids, as they establish the critical carbon-carbon double bonds within the molecule's backbone. These reactions involve the coupling of smaller molecular fragments to construct the larger fatty acid chain with unsaturations at desired positions.

A key strategy involves building the carbon skeleton through sequential alkylation steps, which form carbon-carbon single bonds. For instance, in the synthesis of (5Z,9Z)-5,9-hexadecadienoic acid, the process begins with a simple di-alkyne (1,5-hexadiyne), which is then elongated by adding alkyl groups nih.gov. Once the full carbon backbone is assembled with triple bonds (alkynes) at the correct positions, the double bonds can be introduced with high stereocontrol. Other powerful alkenylation methods include:

Wittig Reaction: This reaction uses a phosphorus ylide to convert a ketone or aldehyde into an alkene. The choice of reagents and reaction conditions can influence the stereochemical outcome, often favoring the formation of Z-isomers (cis).

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction typically uses a phosphonate (B1237965) carbanion and is highly effective for producing E-isomers (trans) of alkenes with high selectivity.

These methods provide chemists with a versatile toolkit to introduce double bonds with predictable geometry, a crucial step in the total synthesis of specific hexadeca-dienoic acid isomers aocs.org.

Catalytic Approaches in Targeted Synthesis

Catalysts are essential for achieving high efficiency and selectivity in modern organic synthesis. In the context of this compound, catalytic methods are particularly vital for controlling the stereochemistry of the double bonds.

A primary catalytic strategy is the stereoselective reduction of alkynes . An alkyne (triple bond) can be selectively reduced to a cis-alkene using specific catalysts.

Table 1: Catalytic Methods for Stereoselective Alkene Synthesis

| Catalyst System | Precursor Functional Group | Product Alkene Geometry | Description |

| Lindlar's Catalyst (Palladium on CaCO₃, poisoned with lead) | Alkyne (C≡C) | cis (Z) | The catalyst surface facilitates the addition of hydrogen to one face of the alkyne, resulting in a syn-addition and forming the cis-alkene. |

| Sodium or Lithium in Liquid Ammonia (Birch Reduction) | Alkyne (C≡C) | trans (E) | This dissolving metal reduction proceeds through a radical anion intermediate, leading to the thermodynamically more stable trans-alkene. |

Beyond alkyne reduction, transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, or Stille couplings) offer powerful ways to construct dienoic systems by joining smaller alkenyl fragments. These reactions allow for the precise assembly of the carbon skeleton while preserving the pre-defined stereochemistry of the double bonds in the starting materials nsf.gov. The use of heterogeneous acid catalysts, such as zeolites or metal oxides, is also explored for fatty acid modifications, offering advantages like easier recovery and recyclability mdpi.com.

Preparation of Labeled Hexadeca-dienoic Acid Analogs for Tracing Studies

To understand how this compound is metabolized and distributed within a biological system, researchers use isotopically labeled analogs. In these molecules, one or more atoms are replaced with a heavier, non-radioactive (stable) isotope. By using analytical techniques like mass spectrometry, the labeled molecules can be tracked and distinguished from their naturally occurring, unlabeled counterparts nih.govnih.gov.

The synthesis of these tracers involves incorporating isotopes at specific positions. This is achieved by using starting materials that are already enriched with the desired isotope. For example, a synthesis could employ a ¹³C-labeled alkyl halide or a deuterated building block. The duration of labeling in cellular studies can vary from minutes for pathways like glycolysis to hours or days for lipid metabolism to reach a steady state ucla.edu. This approach provides a global overview of the cellular fate of precursor metabolites scripps.edu.

Table 2: Common Stable Isotopes Used in Metabolic Tracing

| Isotope | Natural Abundance (%) | Application in Tracing Studies |

| Carbon-13 (¹³C) | ~1.1% | Used to trace the carbon backbone of the fatty acid, revealing its incorporation into complex lipids or its breakdown through metabolic pathways researchgate.net. |

| Deuterium (²H or D) | ~0.015% | Used to track hydrogen atoms. Can provide insights into desaturation and elongation reactions. |

| Nitrogen-15 (¹⁵N) | ~0.37% | Primarily used for tracing amino acids and nucleotides, but can be incorporated into fatty acid derivatives containing nitrogen. |

| Oxygen-18 (¹⁸O) | ~0.20% | Can be used to study reactions involving the carboxyl group of the fatty acid, such as esterification. |

By feeding cells or organisms a labeled precursor like ¹³C-glucose, researchers can follow the incorporation of the ¹³C atoms into newly synthesized fatty acids, providing a detailed picture of metabolic fluxes and pathway activities scripps.edu.

Chemo-enzymatic Approaches for Unique Hexadeca-dienoic Acid Derivatives

Chemo-enzymatic synthesis combines the strengths of traditional chemical reactions with the high selectivity of biological catalysts (enzymes). This hybrid approach allows for the creation of unique fatty acid derivatives that may be difficult to produce by either method alone researchgate.netnih.gov. Enzymes operate under mild conditions (pH, temperature) and can exhibit remarkable regio- and stereoselectivity, minimizing the need for protecting groups and reducing unwanted side products researchgate.netmdpi.com.

Table 3: Enzymes in Chemo-enzymatic Synthesis of Fatty Acid Derivatives

| Enzyme Class | Function | Example Application |

| Lipases | Catalyze the formation and hydrolysis of ester bonds. | Selectively esterifying this compound with a specific alcohol or sugar to create novel bioactive esters or surfactants mdpi.com. |

| Desaturases | Introduce double bonds at specific positions in the fatty acid chain with cis geometry mdpi.comnih.govplos.org. | Converting a saturated precursor into a monounsaturated one, which can then be further modified chemically. |

| Oxidases | Catalyze oxidation reactions. | Introducing hydroxyl or keto groups onto the fatty acid chain to create functionalized derivatives. |

A typical chemo-enzymatic strategy might involve first using chemical synthesis to construct the basic this compound backbone. Then, an enzyme like a lipase (B570770) could be used in a second step to selectively attach another molecule, such as an antioxidant (like p-coumaric acid) or a sugar, to the carboxylic acid end of the molecule, yielding a novel compound with potentially new or enhanced biological properties mdpi.com.

Future Directions and Emerging Research Avenues for Hexadeca 2,9 Dienoic Acid

Elucidating Novel Biosynthetic Enzymes and Pathways

The biosynthesis of fatty acids is a fundamental biological process, yet the specific enzymes and pathways leading to the vast diversity of fatty acid structures are not fully understood. The formation of Hexadeca-2,9-dienoic acid, a C16 fatty acid with two double bonds, requires a series of specific enzymatic reactions. Future research will likely focus on identifying and characterizing the unique enzymes responsible for its production.

Key Research Areas:

Identification of Novel Desaturases: The introduction of double bonds into the fatty acid carbon chain is catalyzed by enzymes called desaturases. The formation of this compound from its saturated precursor, palmitic acid (C16:0), would require the action of at least two desaturase enzymes to create double bonds at the Δ2 and Δ9 positions. While Δ9-desaturases are well-known enzymes that convert palmitic acid to palmitoleic acid (16:1Δ9), the enzyme responsible for introducing a double bond at the Δ2 position is less common and represents a key area for discovery. nih.gov Research efforts will involve genome mining and functional characterization of putative desaturases from organisms known to produce this fatty acid.

Exploring Alternative Pathways: Beyond the standard fatty acid synthase (FAS) and subsequent desaturation pathway, other routes like the polyketide synthase (PKS) pathway could be involved. mdpi.com The PKS pathway is known for its ability to generate a wide variety of complex molecules, including polyunsaturated fatty acids (PUFAs), in some microorganisms like algae and marine bacteria. mdpi.com Investigating whether a PKS or a hybrid FAS/PKS system is responsible for this compound synthesis could reveal novel biochemical mechanisms.

Enzyme Engineering: Once novel enzymes are identified, protein engineering techniques could be employed to modify their substrate specificity and catalytic efficiency. This could enable the heterologous production of this compound and other valuable fatty acids in microbial or plant-based systems, offering a sustainable alternative to chemical synthesis. mdpi.com

Understanding Undiscovered Biological Roles in Diverse Organisms

While this compound has been identified in certain organisms, its specific biological functions remain largely uncharacterized. nih.govresearchgate.net Future research is needed to move beyond simple detection and understand the ecological and physiological significance of this molecule. The unique structure of this fatty acid suggests it may have specialized roles.

Potential Biological Roles to Investigate:

Signaling and Communication: Fatty acids and their derivatives are known to act as signaling molecules in various biological processes, including inflammation, immune response, and development. Research could explore whether this compound or its metabolites act as intra- or intercellular messengers. In insects and marine organisms, specific fatty acids function as pheromones; this is a plausible, yet unexplored, role.

Membrane Structure and Function: The presence of double bonds affects the fluidity and properties of cell membranes. Investigating how the incorporation of this compound into membrane phospholipids (B1166683) influences membrane-dependent processes like transport and signal transduction could reveal important physiological functions.

Defense Mechanisms: In plants and microorganisms, some fatty acids are involved in defense against pathogens. They can act as antimicrobial agents or as precursors to defense-related signaling molecules. Studies on the organisms that produce this compound could investigate whether its production increases in response to biological stress, suggesting a role in defense. researchgate.net

Metabolic Intermediary: This fatty acid could be an intermediate in the biosynthesis of other more complex lipids or bioactive molecules. Tracing the metabolic fate of this compound within an organism will be crucial to understanding its position in the broader metabolic network.

Development of Advanced Analytical Techniques for Trace Analysis

Detecting and quantifying specific fatty acid isomers like this compound, which may be present in low concentrations within complex lipid mixtures, presents a significant analytical challenge. The development of more sensitive and specific analytical methods is crucial for advancing research in this area.

Emerging Analytical Strategies:

High-Resolution Mass Spectrometry (HRMS): Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) using high-resolution analyzers like Orbitrap or time-of-flight (TOF) can provide highly accurate mass measurements. nih.govresearchgate.net This allows for the confident identification of the molecular formula and aids in distinguishing it from other isobaric compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS remains a cornerstone for fatty acid analysis, offering excellent separation of isomers, particularly after derivatization to fatty acid methyl esters (FAMEs). avantiresearch.comsigmaaldrich.comresearchgate.net Future advancements will likely focus on multidimensional GC (GCxGC) for enhanced separation of complex mixtures and improved derivatization techniques to increase sensitivity for trace-level detection.

Sample Preparation Techniques: For trace analysis, effective sample preparation is critical. semanticscholar.org Advanced extraction and enrichment techniques such as solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE) can selectively concentrate fatty acids from various biological matrices, improving detection limits.

Table 2: Comparison of Analytical Techniques for Fatty Acid Analysis

| Technique | Advantages | Disadvantages | Application for Trace Analysis |

|---|---|---|---|

| GC-MS | Excellent separation of isomers, extensive libraries for identification. researchgate.net | Requires derivatization, not suitable for non-volatile compounds. avantiresearch.com | Highly sensitive, especially with selective ion monitoring (SIM). |

| LC-MS | Analyzes intact fatty acids without derivatization, suitable for a wider range of lipids. nih.gov | Isomer separation can be more challenging than with GC. | Excellent for detecting low-abundance species in complex biological extracts. |

Integration of Omics Data in Hexadeca-dienoic Acid Pathway Mapping

Understanding the biosynthesis and function of this compound requires a systems-level approach. The integration of multiple 'omics' datasets provides a powerful framework for mapping metabolic pathways and assigning function to genes and metabolites. creative-proteomics.commetabolomicscentre.ca

Multi-Omics Integration Strategies:

Metabolomics and Lipidomics: Untargeted metabolomics and lipidomics approaches can comprehensively profile the small molecules, including a wide array of fatty acids, in a biological sample. creative-proteomics.comnih.gov By comparing profiles under different conditions (e.g., genetic modifications or environmental stress), researchers can identify metabolites that correlate with the production of this compound, providing clues to its pathway and function.

Transcriptomics and Genomics: By sequencing the genome and transcriptome of an organism that produces this compound, researchers can identify candidate genes for biosynthetic enzymes, such as desaturases and synthases. frontiersin.org Correlating the expression levels of these genes with the abundance of the fatty acid can provide strong evidence for their involvement in its production. creative-proteomics.com

Pathway Analysis: Integrating these multi-omics datasets allows for the reconstruction of metabolic networks. frontiersin.orgnih.gov By mapping identified genes, proteins, and metabolites onto known biochemical pathways, researchers can visualize the entire production line of this compound, from precursor molecules to its final form and downstream products, thereby elucidating its complete metabolic context. creative-proteomics.com

Q & A

Q. What are the key structural features of Hexadeca-2,9-dienoic acid that influence its physicochemical properties and reactivity in experimental settings?

this compound is a polyunsaturated fatty acid characterized by conjugated double bonds at carbons 2 and 9. These double bonds reduce solubility in aqueous media and increase susceptibility to oxidation, influencing its stability in biological matrices . The cis/trans configuration of the double bonds (e.g., 2E,9Z) further modulates molecular packing and interactions with enzymes like lipoxygenases, which are critical for studying lipid peroxidation pathways . Researchers should prioritize NMR and mass spectrometry (MS) to confirm double bond positions and stereochemistry during synthesis or isolation .

Q. What analytical techniques are most effective for quantifying this compound in biological matrices, and how should researchers validate these methods?

Gas chromatography-mass spectrometry (GC-MS) is widely used for fatty acid analysis due to its high sensitivity in detecting unsaturated compounds. For validation, calibration curves using deuterated internal standards (e.g., d₄-Hexadeca-2,9-dienoic acid) are essential to account for matrix effects. Limit of detection (LOD) and limit of quantification (LOQ) should be established via serial dilutions, with recovery rates ≥85% considered acceptable . Liquid chromatography (LC)-MS is preferred for thermally labile derivatives, though method optimization for column temperature and mobile phase polarity is required .

Q. What are the best practices for synthesizing high-purity this compound derivatives for structure-activity relationship (SAR) studies?

Controlled Wittig or Horner-Wadsworth-Emmons reactions are recommended for introducing double bonds at specific positions. Post-synthesis, purify derivatives using reverse-phase HPLC with a C18 column and isocratic elution (e.g., acetonitrile:water, 85:15). Purity should exceed 95%, verified by tandem MS and ¹H/¹³C NMR. Store derivatives under inert gas (argon) at -80°C to prevent autoxidation .

Advanced Research Questions

Q. How can researchers design controlled experiments to investigate the dual pro-oxidant and antioxidant effects of this compound in lipid peroxidation models?

Use in vitro systems like erythrocyte ghost membranes or liposomes to simulate lipid bilayers. Induce peroxidation with Fe²⁺/H₂O₂ and measure thiobarbituric acid-reactive substances (TBARS) or malondialdehyde (MDA) levels. For antioxidant assessment, pre-treat systems with this compound and quantify reactive oxygen species (ROS) via fluorescent probes (e.g., DCFH-DA). Include α-tocopherol as a positive control and ensure triplicate trials with statistical power analysis (α=0.05, β=0.2) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in studies examining this compound's effects on lipoxygenase activity?

Nonlinear regression models (e.g., four-parameter logistic curves) are optimal for calculating EC₅₀ values. Use ANOVA with Tukey’s post hoc test to compare enzyme inhibition across concentrations. For time-dependent assays, mixed-effects models account for intra-experiment variability. Open-source tools like R (drc package) or GraphPad Prism provide robust platforms for curve fitting .

Q. How should researchers address contradictory findings regarding this compound's concentration-dependent effects on inflammatory mediators in different cell models?

Conduct systematic literature reviews to identify confounding variables (e.g., cell type-specific receptor expression or culture conditions). Validate findings using primary cells (e.g., murine macrophages) and immortalized lines (e.g., RAW 264.7) under identical treatment protocols. Employ pathway enrichment analysis (via KEGG or Reactome) to discern context-dependent signaling mechanisms. Transfection with siRNA targeting putative receptors (e.g., PPAR-γ) can clarify mechanistic discrepancies .

Methodological Guidance

- Data Interpretation : Cross-validate lipidomic data with transcriptomic or proteomic datasets to confirm biological relevance .

- Safety Protocols : Use explosion-proof equipment for synthesis involving volatile solvents (e.g., diethyl ether) and wear nitrile gloves certified to EN 374 standards during handling .

- Literature Review : Follow PRISMA guidelines for systematic reviews, prioritizing peer-reviewed studies indexed in PubMed or Web of Science over preprint repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.